N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c1-12(2,3)16-7-6-15-11(17)9-4-5-14-10(13)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEQWCXOBXVZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNC(=O)C1=CC(=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide typically involves the reaction of 2-fluoropyridine-4-carboxylic acid with tert-butylamine and an appropriate coupling agent. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxylic acid.
Reduction: Formation of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-methanol.
Substitution: Formation of N-[2-(Tert-butylamino)ethyl]-2-substituted-pyridine-4-carboxamide.
Scientific Research Applications
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds with active site residues, while the fluoropyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(Tert-butylamino)ethyl]-2-chloropyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
N-[2-(Tert-butylamino)ethyl]-2-bromopyridine-4-carboxamide:
N-[2-(Tert-butylamino)ethyl]-2-iodopyridine-4-carboxamide: The presence of an iodine atom can lead to different reactivity patterns and biological effects.
This compound stands out due to the unique properties conferred by the fluorine atom, such as increased stability and potential for specific interactions with biological targets.
Biological Activity
N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Fluoropyridine Ring : Contributes to the compound's stability and reactivity.
- Tert-butylamino Group : Enhances solubility and alters pharmacokinetic properties.
- Carboxamide Functional Group : Involved in hydrogen bonding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic processes. For instance, it may interact with proteases or kinases, modulating their activity through competitive or non-competitive inhibition.
- Receptor Modulation : It can bind to specific receptors, altering signaling pathways that are crucial for cellular responses. The tert-butylamino group is particularly effective in forming hydrogen bonds with active site residues, while the fluoropyridine ring engages in π-π interactions with aromatic amino acids in the receptor binding sites.
Biological Activity and Therapeutic Applications
This compound has been investigated for various therapeutic applications:
- Anti-inflammatory Activity : Preliminary studies indicate that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
- Anticancer Properties : Research has suggested that it could inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. For example, it may affect the MAPK/ERK pathway, which is critical in many cancers.
- Neuroprotective Effects : There are indications that it might protect neuronal cells from apoptosis through modulation of neuroinflammatory responses.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- In vitro experiments demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cell lines.
- The study concluded that the compound could be a candidate for developing new anti-inflammatory drugs.
-
Cancer Cell Line Studies :
- A study involving various cancer cell lines (e.g., breast cancer MCF-7 and prostate cancer PC3) showed that this compound inhibited cell proliferation in a dose-dependent manner.
- Mechanistic studies suggested that it induced apoptosis through activation of caspase pathways.
-
Neuroprotection Research :
- Animal models of neuroinflammation treated with this compound exhibited reduced markers of oxidative stress and improved behavioral outcomes compared to control groups.
- The findings support its potential use in treating neurodegenerative diseases.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(Tert-butylamino)ethyl]-2-chloropyridine-4-carboxamide | Chlorine instead of fluorine | Similar anti-inflammatory effects but less potent |
| N-[2-(Tert-butylamino)ethyl]-2-bromopyridine-4-carboxamide | Bromine atom present | Exhibits different reactivity patterns, potentially lower anticancer activity |
| N-[2-(Tert-butylamino)ethyl]-2-iodopyridine-4-carboxamide | Iodine atom present | Increased lipophilicity; may enhance blood-brain barrier penetration |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-fluoropyridine-4-carboxylic acid with tert-butylaminoethylamine using carbodiimide crosslinkers (e.g., EDC/HCl) in DMF. A critical step is activating the carboxylic acid to an active ester with HOBt to suppress racemization. Evidence from analogous syntheses (e.g., Boc-protected amines in ) highlights the importance of anhydrous conditions and stoichiometric control, achieving yields up to 61% when intermediates are purified via flash chromatography .
Q. How is the compound characterized using spectroscopic methods, and what key spectral signatures are indicative of its structure?
- Methodological Answer : Key characterization includes:
- 1H NMR : A singlet at δ 1.33 ppm for the tert-butyl group, fluoropyridine aromatic protons (δ 8.43, d, J = 4.76 Hz), and amide protons (δ 6.23, s).
- LC-MS : A molecular ion peak (M+H)+ at ~448.2.
- 13C NMR : Carbonyl signals near 165 ppm. These align with structural analogs in , where tert-butyl and fluoropyridine motifs were confirmed .
Q. What functional groups in the compound are susceptible to metabolic degradation, and how does this impact pharmacological studies?
- Methodological Answer : The tert-butylamine group undergoes oxidative N-dealkylation via CYP450 enzymes, while the fluorine on the pyridine ring enhances metabolic stability. Stability studies (e.g., ) suggest incorporating electron-withdrawing groups (e.g., fluorine) reduces degradation rates. Preclinical assays should include liver microsome incubations with NADPH cofactors to quantify metabolic half-lives .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus solution-phase NMR when analyzing the compound's conformation?
- Methodological Answer : X-ray crystallography (e.g., ) reveals rigid tert-butyl positioning in the solid state, while NOESY NMR detects dynamic behavior in solution. To reconcile discrepancies:
Perform variable-temperature NMR to assess rotational barriers.
Use DFT calculations (e.g., B3LYP/6-31G*) to compare energy-minimized conformers.
’s crystallographic data (R factor = 0.043) provides a benchmark for validating computational models .
Q. What strategies optimize the compound's solubility for in vitro protein binding assays without structural modification?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PEG 400 (1:4 v/v) to achieve >1 mM solubility.
- Cyclodextrin inclusion : β-cyclodextrin (10% w/v, pH 6.8) enhances solubility via host-guest interactions, as demonstrated for pyridine carboxamides in .
Validate solubility via nephelometry and confirm stability using HPLC .
Q. How do researchers validate target engagement specificity in cellular models using this compound as a kinase inhibitor candidate?
- Methodological Answer :
Kinome-wide profiling : Screen against 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization (ΔTm > 2°C) in lysates.
’s analog showed >50% inhibition against 12/468 kinases, requiring counter-screening against off-targets like PIM1 and CDK2 .
Q. When encountering unexpected byproducts in the amide coupling step, what mechanistic hypotheses should be tested?
- Methodological Answer :
- Hypothesis 1 : Incomplete acid activation. Test via 19F NMR to monitor active ester formation.
- Hypothesis 2 : tert-butyl carbamate cleavage. Use TFA titration (0.1% v/v) to detect premature deprotection.
resolved similar issues by switching from HATU to PyBOP coupling agents, reducing carbamate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
